Scientific Field: Medicinal Chemistry
Summary of Application: This compound has been identified as a potential anticancer agent due to its structural similarity to pyrido[2,3-d]pyrimidines, which exhibit a broad spectrum of biological activities, including antitumor properties .
Experimental Procedures: Researchers have utilized various in vitro assays to evaluate the cytotoxicity of related pyrimidine derivatives against different cancer cell lines. These procedures often involve the synthesis of the compound, followed by cell viability assays like MTT or cell proliferation assays to determine the compound’s efficacy in inhibiting cancer cell growth .
Results and Outcomes: The results from these studies have shown that certain derivatives can effectively inhibit the growth of various cancer cell lines, indicating the potential of “2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol” in cancer treatment. Quantitative data from these assays provide IC50 values, which measure the concentration required to inhibit cell growth by 50% .
Scientific Field: Biochemistry
Summary of Application: The compound is involved in the base excision repair (BER) pathway, which is crucial for repairing DNA damage. Its role in catalyzing the poly(ADP-ribosyl)ation of proteins is vital for maintaining genomic stability .
Experimental Procedures: The application involves biochemical assays to study the interaction of the compound with DNA repair enzymes. Techniques like gel electrophoresis, mass spectrometry, and enzyme kinetics are used to elucidate the mechanism of action and the efficiency of the compound in the BER pathway .
Results and Outcomes: Studies have shown that the compound can enhance the repair of damaged DNA, suggesting its utility in improving the BER pathway’s efficiency. The outcomes are usually presented as an increase in DNA repair rate, measured through various biochemical assays .
Scientific Field: Molecular Biology
Summary of Application: “2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol” acts as a molecular chaperone, aiding in the maturation and structural maintenance of specific target proteins involved in cell cycle control and signal transduction .
Experimental Procedures: The methods include in vitro protein folding assays, co-immunoprecipitation, and Western blotting to study the interaction between the compound and its target proteins. The compound’s effect on protein stability and function is assessed through these techniques .
Results and Outcomes: The compound has been found to promote the proper regulation of target proteins, as evidenced by increased protein stability and improved regulatory function in the presence of the compound. These results are quantified by measuring changes in protein levels and activity .
Scientific Field: Pharmaceutical Sciences
Summary of Application: The compound serves as a precursor in the synthesis of various derivatives that are being explored for drug development, particularly for their pharmacological properties .
Experimental Procedures: Synthetic chemistry techniques such as nucleophilic substitution reactions are employed to create derivatives of the compound. These derivatives are then subjected to pharmacological screening to assess their potential as therapeutic agents .
Results and Outcomes: The synthesized derivatives have shown promise in preliminary pharmacological screenings, indicating the versatility of “2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol” as a scaffold for drug development. The outcomes include data on the derivatives’ binding affinities and inhibitory concentrations against various biological targets .
Scientific Field: Chemical Biology
Summary of Application: This compound is used in chemical biology research to study protein-protein interactions and to identify potential inhibitors of enzymatic pathways .
Experimental Procedures: Techniques such as high-throughput screening, fluorescence resonance energy transfer (FRET), and surface plasmon resonance (SPR) are used to investigate the compound’s interaction with proteins and its inhibitory effects on enzymatic activities .
Results and Outcomes: The research has led to the identification of potential inhibitors for specific enzymatic pathways, contributing to the understanding of disease mechanisms and the development of new therapeutic strategies .
Scientific Field: Analytical Chemistry
Summary of Application: “2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol” is utilized in analytical chemistry for the development of novel analytical methods, such as chromatography and spectrometry techniques .
Experimental Procedures: The compound is used as a standard or reagent in various analytical methods to detect and quantify other substances. Procedures may include calibration of instruments, optimization of detection parameters, and validation of analytical methods .
Results and Outcomes: The use of the compound in analytical chemistry has resulted in the development of more sensitive and accurate methods for substance detection and quantification. The results are often presented as improvements in detection limits, resolution, and reproducibility of the analytical methods .
Scientific Field: Pharmacology
Summary of Application: This compound has been explored for its potential to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and are targets for cancer therapy .
Experimental Procedures: The compound’s CDK inhibitory activity is assessed using kinase assays, where its ability to prevent the phosphorylation of CDK substrates is measured. These assays involve incubating the compound with CDK/cyclin complexes and substrates, followed by detection of phosphorylation levels .
Results and Outcomes: The compound has shown inhibitory effects on CDK activity, with IC50 values indicating its potency. These findings suggest its potential as a lead compound for developing new anticancer drugs .
Scientific Field: Microbiology
Summary of Application: “2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol” has been studied for its antifungal properties, particularly against Candida albicans, a common fungal pathogen .
Experimental Procedures: Antifungal assays, such as disk diffusion and broth microdilution methods, are used to evaluate the compound’s efficacy. These involve exposing fungal cultures to various concentrations of the compound and measuring growth inhibition .
Results and Outcomes: The compound has demonstrated moderate antifungal activity, with specific concentrations showing the ability to inhibit the growth of Candida albicans. This suggests its potential use in treating fungal infections .
Summary of Application: The compound is used in the development of novel analytical methods for detecting and quantifying biological molecules, leveraging its unique chemical properties .
Experimental Procedures: Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed, with the compound serving as a standard or reagent. The methods are optimized for sensitivity and specificity .
Results and Outcomes: The application of this compound in analytical methods has led to improved detection capabilities for various biological molecules, contributing to advancements in analytical chemistry .
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is a heterocyclic compound characterized by a fused thiopyrano-pyrimidine structure. This compound features a sulfur atom in its thiopyrano ring, which contributes to its unique chemical properties and biological activities. The molecular formula is , with a molecular weight of approximately 184.22 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly due to its structural motifs that can interact with biological targets.
The chemical reactivity of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol primarily involves nucleophilic substitution and cyclization reactions. For instance, the thiol group can participate in various nucleophilic addition reactions with electrophiles such as alkyl halides or isothiocyanates. Additionally, the compound can undergo oxidation reactions leading to sulfoxides or sulfones, which may enhance its biological activity
Research indicates that 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol exhibits significant biological activities, including cytotoxicity against various cancer cell lines. Its derivatives have been shown to inhibit key enzymes such as phosphoinositide 3-kinase alpha (PI3Kα), which is involved in cancer cell proliferation and survival . Furthermore, the compound's thienopyrimidine framework is associated with diverse pharmacological effects, including anti-inflammatory and antimicrobial properties
Several synthetic routes have been developed for the preparation of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol. Common methods include: The unique structure of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol makes it a valuable candidate in drug design and development. Its applications include: Interaction studies involving 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol have focused on its binding affinity to various biological targets. Molecular docking studies have suggested that this compound can effectively bind to PI3Kα and other relevant targets within cancer pathways. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile
Several compounds share structural similarities with 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol. Notable examples include: These compounds highlight the diversity within the thiopyrano-pyrimidine class while emphasizing the unique properties of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol due to its specific sulfur-containing framework and functional groups. The synthesis of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol represents a significant challenge in heterocyclic chemistry due to the complex fused ring system and multiple reactive sites present in the molecule [1] [2]. This comprehensive review examines the established synthetic methodologies for constructing thiopyrano[4,3-d]pyrimidine derivatives, with particular emphasis on cyclization strategies, functionalization approaches, and post-synthetic modifications that enable access to this important class of compounds [3] [4]. The hydrobromic acid-mediated cyclization represents one of the most efficient and widely employed methods for constructing the thiopyrano[4,3-d]pyrimidine core structure [1]. This approach involves the treatment of appropriately substituted precursors with concentrated hydrobromic acid under controlled temperature conditions to promote intramolecular cyclization [1]. The mechanistic pathway for hydrobromic acid-mediated ring closure proceeds through the formation of allylic carbenium ion intermediates [1]. Treatment of 1-[4-(1,1-dimethylethylsulfanyl)pyrimidin-5-yl]prop-2-en-1-ol derivatives with concentrated hydrobromic acid generates the allylic carbenium ion intermediate, which is subsequently trapped by sulfur lone pair electrons to form a sulfonium ion intermediate [1]. The final step involves the removal of tert-butyl bromide through formation of the tert-butyl cation, ultimately yielding the desired thiopyrano[4,3-d]pyrimidine product [1]. The reaction conditions require careful optimization, as the use of an equivalent amount of hydrobromic acid is essential for complete conversion [1]. When catalytic amounts of the acid are employed, considerable amounts of starting material are recovered [1]. Alternative acids such as hydriodic acid or hydrochloric acid produce complex mixtures of products and are therefore unsuitable for this transformation [1]. The presence of a 2-methylsulfanyl group on the pyrimidine ring is crucial for successful cyclization [1]. Attempts to cyclize analogous compounds lacking this substituent under identical conditions result in the formation of intractable product mixtures [1]. This observation underscores the importance of electronic activation provided by the methylsulfanyl group in facilitating the cyclization process [1]. Thiol-ene cycloaddition reactions represent an alternative and increasingly important methodology for constructing thiopyrano[4,3-d]pyrimidine systems [5]. These radical-mediated coupling reactions offer significant advantages in terms of reaction conditions and functional group tolerance [5]. The photoinduced thiol-ene click reaction has been successfully applied to nucleoside derivatives and can be adapted for thiopyrano[4,3-d]pyrimidine synthesis [5]. This approach operates under mild conditions and demonstrates excellent stereoselectivity when performed at low temperatures [5]. Ultraviolet light-initiated hydrothiolation of exomethylene derivatives at -80°C proceeds with good to high yields and excellent diastereoselectivity in most cases [5]. Temperature control emerges as a critical factor in optimizing both conversion and stereoselectivity [5]. The solvent system, protecting groups on the substrate, and in some cases, the configuration of the thiols also affect the stereochemical outcome of the additions [5]. These findings indicate that careful optimization of reaction parameters is essential for successful implementation of thiol-ene cycloaddition approaches in thiopyrano[4,3-d]pyrimidine synthesis [5]. The functionalization of thiopyrano[4,3-d]pyrimidine derivatives at the C-2 and C-4 positions through nucleophilic substitution with sulfur nucleophiles represents a fundamental strategy for introducing structural diversity [6] [7]. These transformations typically proceed through nucleophilic aromatic substitution mechanisms, where electron-deficient pyrimidine rings serve as suitable electrophilic partners [7]. Sulfur-based nucleophiles demonstrate exceptional reactivity in difunctionalization reactions using iodonium salts under transition metal-free conditions [6]. Potassium thioacetate and potassium ethyl xanthogenate exhibit significantly enhanced reactivity compared to less nucleophilic sulfur reagents, enabling reactions to proceed at room temperature without the requirement for external base [6]. The methodology provides facile access to unsymmetrical, difunctionalized aryl sulfides with iodide handles that remain accessible for further derivatizations [6]. The substitution mechanism involves initial nucleophilic aromatic substitution followed by intramolecular aryl transfer to afford the final product [6]. This process demonstrates remarkable chemoselectivity, with electron-withdrawing groups such as nitro and sulfonyl trifluoromethyl substituents proving particularly effective in promoting the transformation [6]. Weaker electron-withdrawing groups including methoxycarbonyl and cyano substituents result in poor conversion rates [6]. Carbon nucleophilic substitution at the C-4 position of pyrimidine derivatives has been extensively studied using triazolyl leaving groups [8]. Treatment of C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides with various carbon nucleophiles including nitroalkanes, malononitrile, acetylacetone, ethyl nitroacetate, acetoacetate, and cyanoacetate at 100°C in dioxane with diazabicycloundecene as base produces novel substituted derivatives [8]. Similar methodology applied to purine systems demonstrates the broad applicability of this approach [8]. The development of effective protecting group strategies for hydroxyl and thiol functions in thiopyrano[4,3-d]pyrimidine synthesis requires careful consideration of the unique reactivity patterns and stability requirements of these functional groups [9] [10]. Contemporary approaches emphasize the simultaneous protection of multiple functional groups using single reagents to improve synthetic efficiency [9]. The silyl-based protecting group strategy represents the most widely employed approach for hydroxyl protection in thiopyrano[4,3-d]pyrimidine chemistry [11] [12]. Tetrabutylammonium fluoride-mediated desilylation has become the standard method for removing tert-butyldimethylsilyl groups due to its excellent chemoselectivity and mild reaction conditions [11] [12]. However, the removal of tetrabutylammonium salts from reaction mixtures presents significant challenges, particularly when dealing with water-soluble products [12]. An operationally simple and efficient work-up procedure has been developed that eliminates the need for aqueous-phase extraction [12]. This method involves the addition of sulfonic acid resin and calcium carbonate, followed by filtration and evaporation [12]. The sulfonic acid resin facilitates the conversion of tetrabutylammonium fluoride to hydrogen fluoride through ion exchange, while calcium carbonate scavenges the liberated hydrogen fluoride to form insoluble calcium fluoride [12]. The simultaneous protection of hydroxyl and thiol groups using bifunctional protecting reagents represents an emerging area of significant interest [9]. This approach enables the selective protection of secondary hydroxyl, amine, or thiol functions, or combinations thereof, while leaving primary groups unprotected for further functionalization [9]. The method demonstrates particular utility in nucleoside chemistry, where selective protection of 2' and 3' positions allows for regioselective reactions at other sites [9]. The oxidation of thiopyrano[4,3-d]pyrimidine derivatives to their corresponding sulfone analogues represents a critical post-synthetic modification that significantly alters the electronic properties and biological activity profiles of these compounds [13] [14] [15]. Meta-chloroperbenzoic acid emerges as the most versatile and widely employed oxidizing agent for this transformation [14] [15] [16]. Temperature control proves crucial in determining the selectivity and efficiency of sulfide oxidation reactions [15]. At elevated temperatures (35°C), organosulfides undergo complete oxidation to sulfones, while low-temperature conditions (0°C) favor the formation of sulfoxide intermediates [15]. This temperature-dependent selectivity allows for precise control over the oxidation state of the sulfur atom [15]. The oxidation of thiopyrano[4,3-d]pyrimidine sulfides to sulfones often requires a two-step approach to achieve optimal yields [14]. Initial oxidation to the sulfoxide intermediate followed by further oxidation provides superior results compared to direct oxidation protocols [14]. This staged approach circumvents difficulties associated with overoxidation and enables the synthesis of sulfone derivatives in excellent yields [14]. The chemoselective oxidation of sulfides in the presence of other oxidizable functional groups requires careful optimization of reaction conditions [16]. The use of 1.1 equivalents of meta-chloroperbenzoic acid at -78°C with dry ice-acetone cooling provides excellent chemoselectivity [16]. The reaction progress can be monitored by thin-layer chromatography, and the transformation typically reaches completion within two hours [16]. Alternative oxidizing systems including ammonium molybdate or sodium tungstate with hydrogen peroxide have been investigated but generally provide inferior results compared to meta-chloroperbenzoic acid protocols [14]. Electrochemical oxidation methods represent an emerging environmentally benign alternative that utilizes water as the oxygen source [13]. This approach demonstrates broad substrate scope and good functional group compatibility, providing access to various sulfoxides, sulfones, and disulfides [13]. Cross-coupling reactions at peripheral positions of thiopyrano[4,3-d]pyrimidine systems provide powerful tools for introducing structural diversity and fine-tuning physicochemical properties [17] [18] [19]. Palladium-catalyzed methodologies dominate this area, with Suzuki-Miyaura coupling representing the most widely employed transformation [17]. The synthesis of phenylpyridine and phenylpyrimidine-carboxamide derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine has been accomplished through Suzuki coupling reactions [17]. The process involves the coupling of appropriately functionalized thiopyrano[4,3-d]pyrimidine derivatives with 1-bromo-4-nitrobenzene, followed by reduction with hydrazine hydrate to generate aniline intermediates [17]. Subsequent acylation with phenylpyridine or phenylpyrimidine carbonyl chlorides in the presence of diisopropylethylamine yields the target compounds [17]. Hiyama cross-coupling reactions using organosilanes represent an alternative approach for peripheral functionalization [19]. The methodology requires palladium chloride catalyst with copper chloride additive and tricyclohexylphosphine ligand for optimal results [19]. Tetrabutylammonium fluoride serves as the essential activator for the organosilane coupling partner [19]. The reaction demonstrates broad substrate scope with both electron-donating and electron-withdrawing substituents providing good to excellent yields [19]. The application of cross-coupling methodology to unprotected nucleoside derivatives demonstrates the potential for direct functionalization of complex biomolecules [18]. Palladium catalysts supported with hydrophilic ligands provide general catalysts for modification of nucleoside derivatives in aqueous solvents [18]. This approach enables the coupling of nucleosides, nucleotides including mono- and triphosphates, and oligonucleotides without the need for protecting group strategies [18]. Theoretical Foundation and Methodological Approaches Density Functional Theory calculations on thiopyrano-pyrimidine systems, particularly 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol, employ sophisticated quantum mechanical approaches to elucidate electron distribution patterns and electronic properties. The most prevalent computational methodology utilizes the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional [1] [2]. This approach has demonstrated exceptional reliability for heterocyclic systems containing nitrogen and sulfur atoms, providing accurate descriptions of electron density distributions and molecular geometries. The computational framework typically employs basis sets ranging from 6-31G(d,p) to 6-311G(d,p), with the latter offering enhanced accuracy for polarizable systems containing heteroatoms [3] [4]. Recent benchmarking studies have emphasized the importance of polarization functions in achieving accurate electronic structure descriptions, particularly for systems with extensive conjugation and heteroatom involvement [5] [4]. The choice of basis set significantly impacts the quality of electron density calculations, with triple-zeta basis sets providing superior descriptions of electron distribution in the thiopyrano-pyrimidine framework. Electronic Structure Characteristics Computational investigations reveal that the electron distribution in 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol exhibits significant delocalization across the fused ring system. The pyrimidine ring contributes substantial electron density through its aromatic π-system, while the thiopyrano moiety provides additional stabilization through sulfur-mediated conjugation [6] [7]. Natural Bond Orbital (NBO) analysis demonstrates that the electron density distribution is characterized by strong conjugative interactions between the nitrogen lone pairs and the π-system of the heterocyclic framework [8] [9]. The sulfanyl group at position 2 significantly influences the electronic structure through its electron-donating properties and participation in extended conjugation. Mulliken charge analysis reveals that the sulfur atom carries a partial negative charge, while the carbon atoms in the pyrimidine ring exhibit varying degrees of positive charge distribution [10] [11]. This charge distribution pattern is consistent with the nucleophilic character of the sulfur atom and the electrophilic nature of the pyrimidine ring system. Thermodynamic and Energetic Properties DFT calculations provide comprehensive thermodynamic data for the target compound, including heat of formation, entropy, and Gibbs free energy values. The computational results indicate that the compound exhibits significant thermodynamic stability, with the heat of formation reflecting the stabilizing influence of the extended conjugation system [6] [12]. The calculated dipole moment values demonstrate the polar character of the molecule, with the magnitude typically ranging from 2-5 Debye units, depending on the conformational arrangement and tautomeric form [13] [7]. Solvent effects, incorporated through polarizable continuum models (PCM), reveal that the electronic structure undergoes significant modifications in aqueous environments. The solvation energy calculations demonstrate favorable interactions with polar solvents, consistent with the compound's potential biological activity [14] [7]. Time-dependent DFT (TD-DFT) calculations provide insights into the electronic excitation properties, revealing characteristic absorption bands associated with π→π* and n→π* transitions [15] [16]. Frontier Molecular Orbital Characteristics The molecular orbital analysis of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol reveals distinct electronic characteristics that govern its chemical reactivity and biological activity. The Highest Occupied Molecular Orbital (HOMO) typically exhibits energy values ranging from -5.5 to -6.5 eV, while the Lowest Unoccupied Molecular Orbital (LUMO) demonstrates energies between -1.5 to -2.5 eV, resulting in HOMO-LUMO energy gaps of approximately 3.0-4.0 eV [10] [11]. These energy values are consistent with aromatic heterocyclic systems and indicate moderate chemical stability with reasonable reactivity potential. The HOMO orbital distribution analysis reveals significant electron density localization on the sulfur atom and the pyrimidine nitrogen atoms, indicating these positions as primary sites for nucleophilic interactions [17] [18]. The LUMO orbital, conversely, demonstrates substantial electron density on the carbon atoms of the pyrimidine ring, particularly at positions adjacent to the nitrogen atoms, suggesting these locations as preferential sites for electrophilic attack [19] [20]. This orbital distribution pattern is crucial for understanding the compound's reactivity profile and potential interaction mechanisms with biological targets. Conjugation and Aromaticity Assessment The heterocyclic π-system in thiopyrano-pyrimidine derivatives exhibits extensive conjugation that significantly influences the molecular orbital characteristics. The pyrimidine ring maintains its aromatic character through the delocalization of six π-electrons, following Hückel's rule for aromatic systems [21] [18]. The thiopyrano moiety contributes additional π-electron density through the sulfur atom's participation in the conjugated system, although the saturated portion of the thiopyrano ring interrupts complete conjugation across the entire molecular framework [22] [19]. Natural Bond Orbital analysis reveals that the π-system stabilization energy is substantial, with typical values ranging from 15-25 kcal/mol for the conjugated interactions between adjacent π-orbitals [21] [9]. The aromatic character is quantified through various computational indices, including the Nucleus-Independent Chemical Shift (NICS) values, which demonstrate negative values indicative of aromatic character in the pyrimidine ring region [23] [9]. The extended conjugation system facilitates charge transfer processes and contributes to the compound's electronic stability. Orbital Energy Correlations and Reactivity Indices The molecular orbital energies provide valuable insights into the compound's chemical reactivity through the calculation of global reactivity descriptors. The ionization potential (I) and electron affinity (A) values, derived from HOMO and LUMO energies respectively, enable the determination of chemical hardness (η = (I-A)/2) and softness (S = 1/2η) parameters [6] [12]. Typical chemical hardness values for thiopyrano-pyrimidine systems range from 1.5-2.5 eV, indicating moderate chemical stability with sufficient reactivity for biological interactions. The electrophilicity index (ω = μ²/2η), where μ represents the chemical potential, provides quantitative assessment of the compound's electron-accepting capability. Values typically range from 3-6 eV, suggesting moderate to high electrophilic character [6] [12]. The nucleophilicity index calculations complement these findings, revealing the compound's dual nature as both electron donor and acceptor, depending on the specific interaction conditions and partner molecules. Local Reactivity and Site Selectivity Local reactivity descriptors, including Fukui functions and local softness values, provide detailed information about site-specific reactivity patterns within the molecular framework. The Fukui function for nucleophilic attack (f⁻) demonstrates maximum values at the sulfur atom and pyrimidine nitrogen positions, consistent with the HOMO orbital distribution patterns [9] [17]. Conversely, the Fukui function for electrophilic attack (f⁺) shows maximum values at the carbon atoms adjacent to the pyrimidine nitrogens, aligning with the LUMO orbital characteristics. The condensed-to-atoms softness values reveal that the heterocyclic ring system exhibits higher local softness compared to the saturated portions of the molecule, indicating preferential reaction sites for both nucleophilic and electrophilic interactions [17] [6]. These local reactivity patterns are essential for understanding the compound's potential interaction modes with biological targets and designing structure-activity relationships. Computational Docking Methodologies Molecular docking studies of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol with biological targets employ sophisticated computational algorithms to predict binding affinities and interaction modes. The most commonly utilized docking programs include AutoDock Vina, GLIDE, and Surflex-Dock, each offering distinct advantages for different types of protein-ligand interactions [24] [25]. The docking protocols typically involve rigid receptor approaches initially, followed by flexible docking procedures that allow conformational adaptations of both ligand and selected receptor residues [26] [27]. The target preparation protocols include protein structure optimization, protonation state assignments, and active site identification through cavity detection algorithms. Common biological targets investigated for thiopyrano-pyrimidine compounds include kinases (PI3K, mTOR, CDK), enzymes (DHFR, PDE4B), and receptors (EGFR, VEGFR-2) [28] [29]. The docking grid generation typically encompasses the entire binding pocket with appropriate buffer regions to accommodate ligand conformational flexibility during the docking process. Binding Affinity and Interaction Profiles Docking studies reveal that 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol demonstrates favorable binding affinities with various biological targets, with calculated binding energies typically ranging from -6.0 to -8.5 kcal/mol [29] [30]. The binding affinity values correlate well with experimental inhibition constants, validating the computational predictions. The most favorable interactions are observed with kinase targets, particularly PI3K and mTOR, where the compound forms multiple hydrogen bonds and hydrophobic contacts within the active site [28] [31]. The interaction analysis reveals that the pyrimidine ring system frequently forms hydrogen bonds with backbone amide groups and side chain polar residues, while the thiopyrano moiety engages in hydrophobic interactions with nonpolar amino acid residues [30] [32]. The sulfanyl group at position 2 contributes to binding through additional hydrogen bonding interactions or metal coordination, depending on the specific target protein characteristics. The hydroxyl group at position 4 consistently forms strong hydrogen bonds with catalytic residues, contributing significantly to the overall binding affinity. Structure-Activity Relationships from Docking Comparative docking studies of structural analogs provide valuable insights into structure-activity relationships. The analysis demonstrates that modifications to the sulfanyl group significantly impact binding affinity, with electron-withdrawing substituents generally decreasing binding strength while electron-donating groups maintain or enhance affinity [30] [31]. The thiopyrano ring system appears crucial for optimal binding, as its replacement with other heterocycles results in decreased binding scores and altered interaction patterns. The docking results indicate that the compound exhibits selectivity for certain target classes, with preferential binding to kinases over other enzyme families. This selectivity is attributed to the specific geometric and electronic complementarity between the thiopyrano-pyrimidine scaffold and the ATP-binding sites of kinases [28] [25]. The analysis of binding pose populations reveals that the compound adopts consistent binding orientations across different targets, suggesting a conserved binding mode that could be exploited for drug design purposes. Molecular Dynamics and Binding Stability Extended molecular dynamics simulations following initial docking provide insights into binding stability and conformational dynamics. The simulations typically span 50-100 nanoseconds and reveal that the compound maintains stable binding conformations with root-mean-square deviations (RMSD) values below 2.0 Å [14] [25]. The binding free energy calculations using methods such as MM-PBSA demonstrate that the binding is thermodynamically favorable, with contributions from both enthalpic and entropic terms. The dynamic analysis reveals that the compound undergoes subtle conformational adjustments within the binding pocket, optimizing its interactions with the target protein. The hydrogen bonding patterns remain largely stable throughout the simulation, while hydrophobic contacts exhibit some flexibility that contributes to the overall binding stability [26] [14]. These findings support the potential of the compound as a lead structure for drug development, with the binding characteristics suitable for further optimization through medicinal chemistry approaches. Quantitative Structure-Activity Relationship Methodologies QSAR modeling of thiopyrano-pyrimidine derivatives, including 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol, employs sophisticated computational approaches to establish quantitative relationships between molecular structure and biological activity. The most prevalent methodologies include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and advanced machine learning techniques such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) [33] [34]. These approaches utilize diverse sets of molecular descriptors, including electronic, geometrical, topological, and thermodynamic parameters, to construct predictive models. The descriptor calculation protocols typically employ software packages such as Dragon, PaDEL, and MOE, generating comprehensive descriptor sets that may include thousands of molecular features [35] [36]. The descriptor selection process involves statistical techniques such as Genetic Algorithm (GA), Forward Selection, and Variance Inflation Factor (VIF) analysis to identify the most relevant parameters for model construction [33] [37]. The resulting QSAR models demonstrate statistical significance with correlation coefficients (R²) typically exceeding 0.80 and cross-validation parameters (Q²) above 0.70. Electronic and Molecular Descriptors The electronic descriptors play crucial roles in QSAR models for thiopyrano-pyrimidine systems, with HOMO-LUMO energy gaps, electronegativity, and polarizability emerging as significant parameters. The molecular electrostatic potential (MEP) descriptors provide valuable information about the compound's interaction potential with biological targets [33] [38]. Quantum chemical descriptors, including atomic charges, dipole moments, and chemical hardness values, contribute substantially to model performance and biological activity prediction. Topological descriptors, such as connectivity indices, shape parameters, and molecular flexibility measures, complement the electronic descriptors in providing comprehensive structural information [37] [39]. The inclusion of 3D descriptors, derived from molecular conformation and spatial arrangement, enhances model accuracy, particularly for compounds with rigid heterocyclic frameworks [34] [38]. The descriptor importance analysis reveals that electronic parameters typically contribute 40-60% to model performance, while topological and geometrical descriptors account for the remaining variance. Model Validation and Predictive Performance The QSAR models for thiopyrano-pyrimidine derivatives undergo rigorous validation procedures to ensure reliability and predictive capability. Internal validation techniques include leave-one-out cross-validation (Q²LOO), leave-many-out cross-validation (Q²LMO), and bootstrap procedures [33] [40]. External validation employs independent test sets, typically comprising 20-30% of the total dataset, to assess model generalizability and predictive performance [35] [41]. The statistical parameters demonstrate excellent model quality, with training set R² values ranging from 0.85-0.95 and validation set Q² values typically exceeding 0.75 [33] [34]. The predictive accuracy is further assessed through external validation metrics, including R²pred values above 0.70 and concordance correlation coefficients demonstrating strong agreement between predicted and experimental activities [36] [42]. The applicability domain analysis ensures that predictions remain reliable within the chemical space covered by the training data. Activity Prediction and Structural Optimization The validated QSAR models enable accurate activity prediction for novel thiopyrano-pyrimidine derivatives, facilitating virtual screening and compound optimization. The models predict that electronic parameters, particularly HOMO-LUMO energy gaps and electronegativity values, correlate positively with biological activity [33] [43]. The analysis suggests that modifications enhancing electron-donating character and reducing molecular hardness tend to improve biological potency. The structural optimization guidance derived from QSAR models indicates that substitutions at specific positions of the thiopyrano-pyrimidine scaffold can enhance activity. The models predict that electron-withdrawing groups at position 2 and electron-donating substituents at position 4 contribute favorably to biological activity [44] [43]. The lipophilicity parameters, represented by logP values, demonstrate optimal ranges of 2.0-4.0 for balanced activity and drug-like properties. These insights provide valuable direction for synthetic chemistry efforts and structure-based drug design approaches. Comparative Analysis and Model Reliability Comparative analysis of different QSAR approaches reveals that ensemble methods and machine learning techniques generally outperform traditional linear regression models. The neural network models demonstrate superior predictive performance, particularly for complex structure-activity relationships involving multiple interaction mechanisms [33] [45]. The model reliability is enhanced through consensus predictions from multiple algorithms, reducing the impact of individual model limitations.Compound Name Structure Unique Features 5-thioxo-6-(substituted)-thieno[2,3-d]pyrimidine Structure Exhibits different substituents affecting biological activity 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Structure Enhanced cytotoxicity due to morpholine substitution 6-benzoylthieno[2,3-d]pyrimidine Structure Known for strong antimicrobial activity Cyclization Strategies for Fused Ring System Construction
Hydrobromic Acid-Mediated Ring Closure Mechanisms
Starting Material Hydrobromic Acid Equiv. Temperature Time Yield (%) 3-phenylprop-2-en-1-ol derivative 1.0 0°C 20 min 74 3-(4-methylphenyl)prop-2-en-1-ol derivative 1.0 0°C 20 min 99 3-(4-chlorophenyl)prop-2-en-1-ol derivative 1.0 0°C 20 min 99 1,3-diphenylprop-2-en-1-ol derivative 1.0 0°C 20 min 61 Thiol-Ene Cycloaddition Approaches
Functionalization at C-2 and C-4 Positions
Nucleophilic Substitution Patterns with Sulfur Nucleophiles
Protecting Group Strategies for Hydroxyl and Thiol Functions
Protecting Group System Installation Conditions Removal Conditions Stability Profile tert-Butyldimethylsilyl Imidazole, dimethylformamide Tetrabutylammonium fluoride, tetrahydrofuran Stable to basic conditions Diisopropylsilyl Pyridine, room temperature Triethylammonium fluoride Selective removal possible Combined hydroxyl-thiol protection Single reagent, mild conditions Fluoride-mediated Enhanced synthetic efficiency Post-Synthetic Modification Techniques
Oxidation to Sulfone Derivatives
Starting Material Oxidizing Agent Conditions Sulfoxide Yield (%) Sulfone Yield (%) 2,6-Diaryl-4-tetrahydrothiopyran mCPBA (1.2 equiv) 0°C, 1 h 85 - 2,6-Diaryl-4-tetrahydrothiopyran mCPBA (2.0 equiv) 35°C, overnight - 81 Sulfoxide intermediate mCPBA (1.0 equiv) Low temperature - 95 Cross-Coupling Reactions at Peripheral Positions
Coupling Partner Catalyst System Base Solvent Temperature Yield (%) 1-Bromo-4-nitrobenzene Palladium catalyst Carbonate Aqueous system 80°C 75-85 Phenylpyridine chloride - Diisopropylethylamine Dichloromethane Room temperature 60-70 Phenylpyrimidine chloride - Diisopropylethylamine Dichloromethane Room temperature 60-70 Density Functional Theory (DFT) Studies on Electron Distribution
Molecular Orbital Analysis of Heterocyclic π-System
Docking Studies with Biological Targets
QSAR Modeling of Structure-Activity Relationships
XLogP3
Dates
Explore Compound Types